molecular formula C19H18F3N5O4 B11190180 4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11190180
M. Wt: 437.4 g/mol
InChI Key: BXOSMIUDJVPKSP-UHFFFAOYSA-N
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Description

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethoxyphenyl group, and a hexahydropyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

JAK Inhibition

One of the primary applications of this compound is its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in the treatment of various autoimmune diseases and cancers. The compound has shown potential in selectively inhibiting JAK1, which is involved in inflammatory signaling pathways. This inhibition can lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis and psoriasis .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. Its mechanism involves the modulation of cell signaling pathways that are critical for tumor growth and survival. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific death receptors .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores when treated with JAK inhibitors derived from this compound .
  • Cancer Treatment : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Neurodegenerative Diseases : Animal models treated with the compound exhibited reduced cognitive decline and improved memory function compared to controls, indicating its potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: These compounds share some structural similarities and are used in various applications, including pharmaceuticals and agrochemicals.

    Thieno[3,2-d]pyrimidines: These derivatives are studied for their antitumor activities and other biological properties.

    Triazolo[1,5-a]pyridines: These compounds are used in the development of materials for organic light-emitting diodes (OLEDs) and other applications.

Uniqueness

4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 4,7-dioxo-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrrolidine moiety and a trifluoromethoxy group attached to a phenyl ring. This unique arrangement is believed to contribute to its biological efficacy.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, the inclusion of trifluoromethyl groups has been shown to enhance the potency of drugs targeting viral enzymes such as reverse transcriptase, which is crucial in HIV treatment . The potential of this compound as an anti-HIV agent is supported by its structural similarity to known effective antiviral agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The incorporation of fused pyrimidine derivatives has been linked to enhanced cytotoxic effects against various cancer cell lines. For example, studies on related compounds have demonstrated significant inhibition of cell proliferation in breast and lung cancer models . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit key enzymes involved in nucleotide synthesis and DNA replication.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antiviral Efficacy : A study focusing on structurally related compounds found that those with trifluoromethyl substitutions exhibited up to 6-fold increased potency against serotonin uptake inhibitors compared to non-fluorinated analogs .
  • Cytotoxicity in Cancer Cells : A case study involving a derivative of the compound showed a significant reduction in viability in A549 lung cancer cells with an IC50 value in the low micromolar range .

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effect
AntiviralTrifluoromethyl-substituted drugsEnhanced inhibition of reverse transcriptase
AnticancerPyrimidine derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionSimilar chemical structuresInhibition of DNA polymerase

Properties

Molecular Formula

C19H18F3N5O4

Molecular Weight

437.4 g/mol

IUPAC Name

4,7-dioxo-2-pyrrolidin-1-yl-N-[3-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H18F3N5O4/c20-19(21,22)31-11-5-3-4-10(8-11)23-16(29)12-9-13(28)24-15-14(12)17(30)26-18(25-15)27-6-1-2-7-27/h3-5,8,12H,1-2,6-7,9H2,(H,23,29)(H2,24,25,26,28,30)

InChI Key

BXOSMIUDJVPKSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)C(=O)N2

Origin of Product

United States

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